molecular formula C29H26N4O2S B10906366 (2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10906366
M. Wt: 494.6 g/mol
InChI Key: QOTBDUWJYCQPDI-YHEUAIPESA-N
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Description

The compound (2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic molecule that features a pyrazole ring, a thiazolidinone ring, and multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, aromatic aldehydes, and thiazolidinones. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

(2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one: can be compared to other thiazolidinone derivatives, pyrazole derivatives, and compounds with similar aromatic substituents.

Uniqueness

What sets this compound apart is its unique combination of a pyrazole ring, a thiazolidinone ring, and multiple aromatic substituents

Properties

Molecular Formula

C29H26N4O2S

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H26N4O2S/c1-19-10-14-22(15-11-19)30-29-32(23-16-12-20(2)13-17-23)28(35)26(36-29)18-25-21(3)31(4)33(27(25)34)24-8-6-5-7-9-24/h5-18H,1-4H3/b26-18-,30-29?

InChI Key

QOTBDUWJYCQPDI-YHEUAIPESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)/S2)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)S2)C5=CC=C(C=C5)C

Origin of Product

United States

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